3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid is a complex organic compound with a unique structure that includes a chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps. One common approach is the condensation of 4,8-dimethyl-2-oxo-2H-chromene-3-carboxylic acid with 2-methylbenzyl alcohol under acidic conditions to form the intermediate ester. This ester is then hydrolyzed to yield the desired propanoic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-ol derivatives.
Substitution: The benzyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like thiols or amines under basic conditions.
Major Products
The major products formed from these reactions include quinones, chroman-2-ol derivatives, and various substituted chromen-2-one compounds.
Scientific Research Applications
3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The benzyl ether group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-4,8-dimethyl-7-[(2-methyl-2-propenyl)oxy]-2H-chromen-2-one
- 3-benzyl-4,8-dimethyl-7-[(2-oxo-2-phenylethoxy)-2H-chromen-2-one
Uniqueness
3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H22O5 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-[4,8-dimethyl-7-[(2-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoic acid |
InChI |
InChI=1S/C22H22O5/c1-13-6-4-5-7-16(13)12-26-19-10-8-17-14(2)18(9-11-20(23)24)22(25)27-21(17)15(19)3/h4-8,10H,9,11-12H2,1-3H3,(H,23,24) |
InChI Key |
DOSYRRRGZXQYIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CCC(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.